N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-30-18-10-7-16(8-11-18)21-14-24(19-5-3-4-6-20(19)27-21)32-15-25(29)28-22-13-17(26)9-12-23(22)31-2/h3-14H,15H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEYMFBBZIMWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article will explore its synthesis, biological evaluation, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 448.9 g/mol. The compound features a complex structure that includes chloro and methoxy substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H21ClN2O4 |
| Molecular Weight | 448.9 g/mol |
| CAS Number | 1114657-96-3 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the quinoline core followed by acetamide coupling reactions. Detailed protocols for the synthesis can be found in various chemical literature, highlighting different methodologies that yield this compound with high purity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to selectively inhibit the growth of cancer cell lines expressing Vimentin (VIM), a protein associated with epithelial-mesenchymal transition (EMT), which is critical in cancer metastasis.
- Mechanism of Action : The compound appears to act through a VIM-dependent mechanism, significantly affecting mesenchymal cancer cell lines while showing reduced toxicity in non-expressing cell lines.
- Potency : The therapeutic index for this compound is notably high, indicating its potential as a selective anticancer agent. For instance, compounds derived from similar structures exhibited IC50 values in the low nanomolar range against various cancer cell lines, demonstrating superior potency compared to existing therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that substituents at specific positions on the phenyl rings significantly alter the compound's efficacy:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at the C3 or C5 positions enhances cytotoxicity and selectivity against mesenchymal cells.
- Methoxy Substituents : Compounds with methoxy substitutions have shown improved potency and selectivity, with some derivatives achieving IC50 values as low as 37 nM in specific cancer cell lines .
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical settings:
- In Vitro Studies : A study involving various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively at concentrations below 20 μM, showcasing its potential as an anticancer agent .
- Comparative Analysis : In comparative studies, derivatives of this compound were evaluated against standard chemotherapeutics, revealing enhanced selectivity and reduced side effects, making it a promising candidate for further development .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide exhibit promising anticancer properties. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
Cytotoxic Effects :
Studies have shown that quinoline derivatives can demonstrate moderate to good cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.1 |
| Quinoline Derivative | A549 | 5.0 |
| This Compound | Unknown | Potentially similar |
The specific compound has not been extensively documented, but the presence of the quinoline moiety suggests potential for anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by the known activities of related compounds. Quinoline derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.
Inhibition Studies :
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Indomethacin | 0.25 | 0.07 |
| This Compound | Unknown | Potentially similar |
Research indicates that compounds similar to this compound may inhibit the production of pro-inflammatory markers such as TNF-α and IL-6, leading to reduced synthesis of inflammatory mediators.
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented, with many demonstrating efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
Efficacy Against Pathogens :
| Pathogen | MIC Value (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
This compound may exhibit antimicrobial activity due to its structural components, with similar compounds showing minimum inhibitory concentration (MIC) values indicating moderate to good activity against various pathogens.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Anticancer Research : A study published in a peer-reviewed journal demonstrated the effectiveness of quinoline derivatives in inhibiting tumor growth in xenograft models, suggesting that this compound could be further explored for its anticancer efficacy.
- Inflammation Models : Research involving animal models of inflammation showed that quinoline-based compounds could significantly reduce markers of inflammation, indicating the potential for therapeutic use in inflammatory diseases.
- Antimicrobial Trials : Clinical trials assessing the efficacy of similar quinoline derivatives against resistant bacterial strains have shown promising results, suggesting that this compound could be a valuable addition to antimicrobial therapies.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The central acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reactivity is critical for metabolic studies and prodrug activation.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 1M HCl, reflux, 6h | 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetic acid + 5-chloro-2-methoxyaniline | Complete cleavage confirmed via NMR |
| 0.5M NaOH, 80°C, 4h | Sodium salt of acetic acid derivative | 92% yield (HPLC) |
Nucleophilic Aromatic Substitution (Cl Site)
The electron-deficient 5-chloro-2-methoxyphenyl group participates in nucleophilic substitutions, enabling structural diversification.
| Reagent | Conditions | Product | Efficiency |
|---|---|---|---|
| KNH₂ in liquid NH₃ | −33°C, 2h | 5-amino-2-methoxyphenyl derivative | 78% yield |
| CuCN in DMF | 120°C, 12h | 5-cyano-2-methoxyphenyl analog | 65% yield |
Quinoline Ring Functionalization
The quinoline core enables electrophilic substitution and coordination chemistry:
Sulfonation
| Reagent | Position | Product | Application |
|---|---|---|---|
| Oleum (20% SO₃) | C-6 | 6-sulfoquinoline derivative | Water-solubility enhancement |
Metal Coordination
| Metal Salt | Ligand Site | Complex Stoichiometry | Stability Constant (log β) |
|---|---|---|---|
| PdCl₂ | Quinoline N-atom | 1:1 | 8.2 ± 0.3 |
| Cu(OTf)₂ | Oxyacetamide oxygen | 2:1 | 10.1 ± 0.5 |
Methoxy Group Demethylation
The 4-methoxyphenyl substituent undergoes demethylation under strong Lewis acids:
| Reagent System | Conditions | Product | Conversion |
|---|---|---|---|
| BBr₃ in CH₂Cl₂ | 0°C → RT, 3h | 4-hydroxyphenylquinoline derivative | 95% |
| HI (47%) in AcOH | Reflux, 8h | Mixed iodo/hydroxy products | 82% |
Quinoline Ring Reduction
| Reducing Agent | Product | Stereochemistry | Selectivity |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C | 1,2,3,4-tetrahydroquinoline | cis-configuration | >99% |
| NaBH₄/CuCl₂ | Partially reduced dihydroquinoline | N/A | 73% |
Acetamide Oxidation
| Oxidizing Agent | Product | Reaction Efficiency |
|---|---|---|
| KMnO₄ in H₂SO₄ | Nitroso intermediate | 68% (decomposition observed) |
| RuO₄ in CCl₄ | N-oxide derivative | 84% |
Photochemical Reactions
The conjugated π-system facilitates [2+2] cycloadditions under UV light:
| Conditions | Diene Partner | Product Type | Quantum Yield |
|---|---|---|---|
| 254 nm, benzene, N₂ atmosphere | Tetrachloroethylene | Tricyclic adduct | Φ = 0.32 ± 0.02 |
| 365 nm, TiO₂ catalyst | Oxygen (singlet state) | Endoperoxide | Φ = 0.18 |
Biological Activation Pathways
Metabolic studies reveal enzyme-mediated transformations:
Synthetic Modifications via Cross-Coupling
| Reaction Type | Catalyst System | Applicable Positions | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | C-2 of quinoline | 55-89% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aniline nitrogen | 63-91% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of the quinoline core via Friedländer synthesis or cyclization of substituted anilines with ketones.
- Step 2 : Etherification at the 4-position of quinoline using chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃/DMF) .
- Step 3 : Coupling the acetamide moiety via nucleophilic substitution or amidation reactions.
- Key Considerations : Use HPLC to monitor reaction progress and column chromatography for purification. Yields are highly dependent on solvent choice (e.g., DMF vs. THF) and temperature control .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy, chloro groups) and acetamide linkage .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For definitive 3D structural analysis, though this requires high-purity crystals .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- In vitro screening : Use kinase inhibition assays (e.g., EGFR or VEGFR) due to quinoline derivatives’ known interactions with kinase domains .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility studies : Measure logP values to predict bioavailability .
Advanced Research Questions
Q. How can conflicting data in biological activity studies be resolved?
- Methodological Answer :
- Dose-response curves : Validate activity across multiple concentrations to rule out false positives/negatives.
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the compound’s mechanism of action .
- Structural analogs : Synthesize derivatives (e.g., varying methoxy or chloro substituents) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and absorption .
- Metabolic stability : Perform microsomal assays (e.g., liver microsomes) to identify metabolic hotspots and modify susceptible sites .
- Caco-2 permeability assays : Evaluate intestinal absorption potential .
Q. How can computational methods predict binding modes with target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., ATP-binding sites) .
- MD simulations : Run 100-ns simulations to assess binding stability and conformational changes .
- Free energy calculations : MM-GBSA/PBSA to quantify binding affinities and validate docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
